molecular formula C16H13N3O4 B14444340 2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 75201-65-9

2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione

Cat. No.: B14444340
CAS No.: 75201-65-9
M. Wt: 311.29 g/mol
InChI Key: PTIZQSBMHREOGF-UHFFFAOYSA-N
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Description

2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl and a phenylbutane-1,3-dione moiety. This compound is part of the azo compound family, which is known for its vivid colors and applications in dyeing and pigmentation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves the diazotization of 2-nitroaniline followed by coupling with 1-phenylbutane-1,3-dione. The reaction conditions often include:

    Diazotization: 2-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling: The diazonium salt is then coupled with 1-phenylbutane-1,3-dione in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To maintain precise control over reaction conditions.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.

    Oxidation: The azo group can be oxidized to form azoxy compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or sodium dithionite (Na2S2O4).

    Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid, HNO3).

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Reduction: 2-[(E)-(2-Aminophenyl)dia

Properties

CAS No.

75201-65-9

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

2-[(2-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione

InChI

InChI=1S/C16H13N3O4/c1-11(20)15(16(21)12-7-3-2-4-8-12)18-17-13-9-5-6-10-14(13)19(22)23/h2-10,15H,1H3

InChI Key

PTIZQSBMHREOGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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